molecular formula C11H14FNO B13192522 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13192522
M. Wt: 195.23 g/mol
InChI Key: FXYKDTFTGOPDHE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position of the naphthalene ring.

    Methoxylation: Introduction of the methoxy group at the 6-position.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Amination: Introduction of the amine group at the 1-position.

Chemical Reactions Analysis

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10-11H,2,5,13H2,1H3

InChI Key

FXYKDTFTGOPDHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)F)N

Origin of Product

United States

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